1-(4-异丙氧基苯基)-乙胺

描述

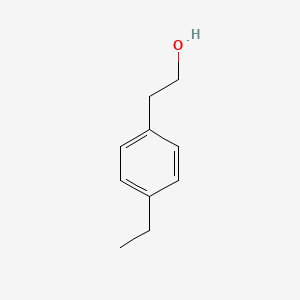

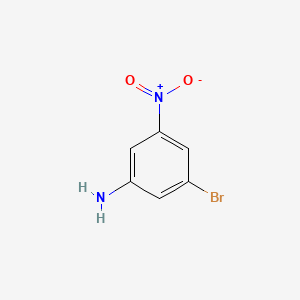

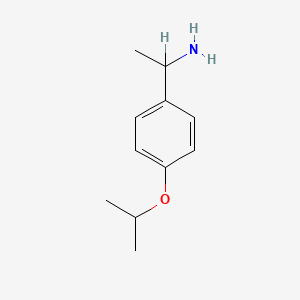

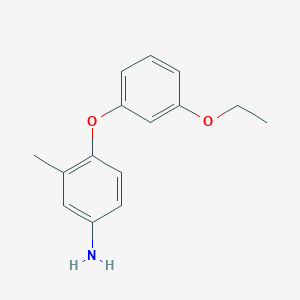

1-(4-Isopropoxy-phenyl)-ethylamine is a chemical compound that belongs to the class of 1-alkyl-2-phenylethylamine derivatives. These compounds are of interest due to their potential biological activities, such as their affinity for sigma-1 receptors and their ability to inhibit monoamine oxidase (MAO). The structure of 1-(4-Isopropoxy-phenyl)-ethylamine includes an isopropoxy group attached to the benzene ring, which may influence its biological activity and physical properties.

Synthesis Analysis

The synthesis of 1-alkyl-2-phenylethylamine derivatives, including compounds similar to 1-(4-Isopropoxy-phenyl)-ethylamine, involves the introduction of an alkyl group at the 1-position carbon of the phenylethylamine framework. This modification is inspired by the structure of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100), which has been used as a lead compound for the design of new ligands with sigma-1 receptor affinity .

Molecular Structure Analysis

The molecular structure of 1-(4-Isopropoxy-phenyl)-ethylamine is characterized by the presence of an isopropoxy group at the para position of the phenyl ring. This structural feature is significant as it can affect the compound's interaction with biological targets such as sigma-1 receptors. The structure-activity relationship (SAR) studies suggest that the alkyl group on the 1-position carbon plays a crucial role, potentially mimicking the propyl groups on the aminic nitrogen of the lead compound NE-100 .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Isopropoxy-phenyl)-ethylamine can be inferred from studies on similar phenylethylamine derivatives. These compounds can interact with enzymes such as monoamine oxidase (MAO), where substituents on the benzene ring, like alkyloxy groups, enhance the inhibitory activity against MAO. This suggests that 1-(4-Isopropoxy-phenyl)-ethylamine may also participate in similar biochemical reactions, potentially leading to the inhibition of MAO and influencing neurotransmitter levels .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-Isopropoxy-phenyl)-ethylamine are not detailed in the provided papers, the properties of phenylethylamine derivatives generally include moderate to good solubility in organic solvents, potential for forming salts with acids, and varying degrees of stability depending on the substitution pattern on the phenyl ring. The presence of the isopropoxy group may affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound .

科学研究应用

结构研究和晶体学

使用单晶 X 射线衍射对与 1-(4-异丙氧基苯基)-乙胺相关的化合物的结构进行了研究,例如对对羟基麻黄碱二氢磷酸盐的研究。这种方法有助于理解乙胺侧链相对于苯环的空间排列和构象,这在材料科学和晶体学中至关重要 (Datta、Podder 和 Dattagupta,1994).

神经递质再摄取抑制和潜在抗抑郁活性

研究探索了 1-(4-异丙氧基苯基)-乙胺的衍生物抑制神经递质再摄取的潜力,特别是去甲肾上腺素 (NE) 和血清素 (5-HT)。这项研究提供了对这些化合物的抗抑郁特性的见解,表明它们在治疗情绪障碍方面的潜在用途 (Yardley 等人,1990).

单胺氧化酶抑制

1-(4-异丙氧基苯基)-乙胺衍生物对单胺氧化酶(一种负责分解神经递质的酶)的抑制作用一直是研究的主题。这项研究对于理解这些化合物在神经精神和神经退行性疾病中的治疗潜力非常重要 (Mccoubrey,1959).

固相合成应用

1-(异丙氧基)乙基基团已用于寡核苷酸的固相合成,表明其在生物有机化学和分子生物学领域的用途 (Ogawa、Hosaka、Makita 和 Takaku,1991).

中枢神经系统中的抗利血平活性

已对源自 1-(4-异丙氧基苯基)-乙胺的化合物进行了抗利血平活性测试,提供了对其在神经药理学中的潜在治疗应用的见解 (Carenini、de Meglio、Gentili 和 Manzardo,1987).

药物合成中的光学拆分

1-(4-异丙氧基苯基)-乙胺衍生物的光学拆分已针对工业规模应用进行了研究,特别是在手性药物的制备中 (Pallavicini 等人,2003).

杀螨活性

对某些衍生物的对映异构体(例如 5-[1-(4-异丙氧基)苯基]乙基-3-(2-氯苯基)-1,3,4-恶二唑-2(3H)-酮)的合成研究显示出对某些害虫的高杀卵活性,突出了其在农业化学中的潜力 (Bosetti 等人,1994).

属性

IUPAC Name |

1-(4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPHPPYMUBDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908709 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxy-phenyl)-ethylamine | |

CAS RN |

103990-05-2 | |

| Record name | Benzylamine, p-isopropoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103990052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)